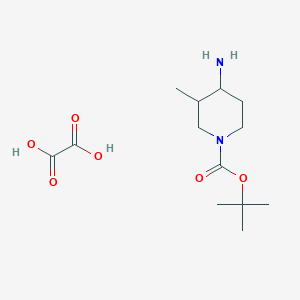

(1H-Indol-7-yl)methanamine oxalate

Overview

Description

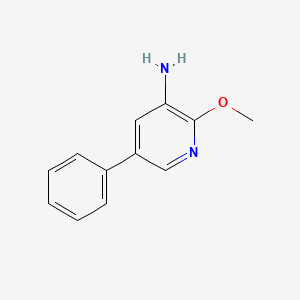

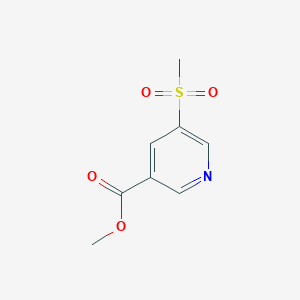

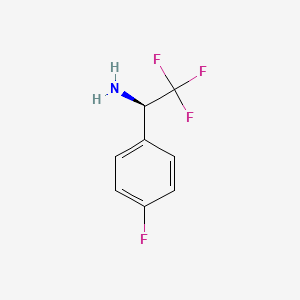

“(1H-Indol-7-yl)methanamine oxalate” is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 236.22 g/mol . Other physical and chemical properties are not provided in the search results .Scientific Research Applications

Synthesis and Structural Analysis

The novel indole derivatives, including compounds related to (1H-Indol-7-yl)methanamine oxalate, have garnered significant interest for their diverse applications across various fields. A study by Tariq et al. (2020) synthesized and characterized four novel indole-based derivatives. These compounds were analyzed using NMR, FT-IR, UV-Visible techniques, and X-ray diffraction (XRD) studies. Additionally, density functional theory (DFT) was employed to investigate their optimized geometry, molecular electrostatic potential, and nonlinear optical properties, suggesting potential high-tech applications due to fine nonlinear optical (NLO) properties (Tariq et al., 2020).

Novel Synthesis Approaches

Another research conducted by Schlosser et al. (2015) introduced a novel synthesis pathway towards benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives, employing ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. This method could serve as a useful approach to generate a variety of substituted compounds starting from readily available derivatives, indicating the versatility of indole-based compounds in synthetic chemistry (Schlosser et al., 2015).

Enantioselective Iso-Pictet-Spengler Reactions

Research by Schönherr and Leighton (2012) reported the first asymmetric examples of iso-Pictet-Spengler reactions, involving (1H-indol-4-yl)methanamine and 2-(1H-Indol-1-yl)ethanamine with α-ketoamides, facilitated by a chiral silicon Lewis acid. This method grants access to underexplored indole-based core structures, showcasing the potential of indole derivatives in facilitating the synthesis of complex, bioactive molecules (Schönherr & Leighton, 2012).

Anticancer Agents Through SIRT1 Inhibition

A study by Panathur et al. (2013) focused on the synthesis of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives as potential anticancer agents through SIRT1 inhibition. One of the compounds demonstrated promising action in reducing prostate weight to body weight ratio in prostate hyperplasia models, indicating the therapeutic potential of indole derivatives in cancer treatment (Panathur et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1H-indol-7-ylmethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2H2O4/c10-6-8-3-1-2-7-4-5-11-9(7)8;3-1(4)2(5)6/h1-5,11H,6,10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXUASBVKSKUQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)NC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.